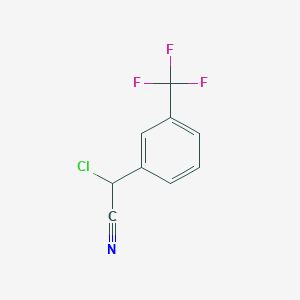![molecular formula C19H22N6O2 B2506061 5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946234-74-8](/img/structure/B2506061.png)
5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one family, which has been the subject of various studies due to its potential pharmacological properties. Research has shown that structural modifications of pyrazolopyrimidines can lead to compounds with significant anti-inflammatory, anticancer, and enzyme inhibition activities .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves the condensation of aminopyrazoles with various aldehydes or active proton compounds. For instance, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized via condensation of carboxamide with aromatic aldehydes in the presence of iodine . Another study described an environmentally friendly synthesis of pyrazolo[1,5-a]pyrimidine derivatives using ultrasound irradiation assisted by KHSO4 in aqueous media . These methods highlight the versatility and adaptability of the synthesis routes for pyrazolopyrimidine compounds.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is crucial for their biological activity. X-ray crystallographic studies have been used to confirm the chemical structure and regioselectivity of synthesized compounds . The presence of various substituents on the pyrazolopyrimidine core can significantly influence the compound's affinity for biological targets, as seen in the structure-activity relationships of adenosine receptor antagonists .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For example, the reaction of aminopyrazole with acetic anhydride can afford pyrazolopyrimidines, which can then react with ethyl chloroacetate to produce ester-linked pyrazolo[3,4-d]pyrimidinones hybrids . Additionally, the 1,3-dipolar cycloaddition reaction can be used to access triazoles, demonstrating the chemical reactivity and potential for diversification of the pyrazolopyrimidine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the solubility, stability, and overall reactivity of these compounds. For instance, the introduction of a 4-[[(dimethylamino)ethyl]amino]sulfonyl substituent was aimed at improving aqueous solubility, which is a critical factor for biological activity . The regioselective synthesis methods also contribute to the physical properties of the compounds, as they determine the position of substituents on the heterocyclic core .
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives demonstrated significant cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, and also showed inhibition against 5-lipoxygenase, an enzyme involved in inflammation processes (Rahmouni et al., 2016). These findings suggest the therapeutic potential of these compounds in treating cancer and inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of pyrazolopyrimidine derivatives has been explored, with compounds showing promising activity against various bacteria and fungi. This includes efficacy against Gram-positive bacteria and pathogenic fungi, highlighting the potential for these compounds to serve as new antimicrobial agents (Aggarwal et al., 2014).
Antitubercular Activity
Research on pyrazolopyrimidine derivatives has also extended into the development of treatments for tuberculosis. Novel compounds have been synthesized and found to be potent against Mycobacterium tuberculosis, with some showing comparable activity to standard drugs. This suggests their potential role in developing new antitubercular agents (Vavaiya et al., 2022).
Phosphodiesterase Inhibition
Pyrazolopyrimidinones have been identified as potent inhibitors of phosphodiesterase 1 (PDE1), a key enzyme involved in the degradation of cyclic nucleotides. This inhibition has implications for the treatment of cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases, providing a foundation for further pharmaceutical development (Li et al., 2016).
Synthesis of Novel Derivatives
The facile and regioselective synthesis of novel pyrazolo[1,5-a]pyrimidine analogs has been achieved using environmentally benign methods. These compounds have been screened for their anti-inflammatory and anti-cancer activities, showing promising results that could lead to the development of new therapeutic agents (Kaping et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of this compound are cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression and RNA transcription. They play a fundamental role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound acts as an inhibitor of CDKs . It binds to the ATP-binding pocket of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This results in the arrest of cell cycle progression and inhibition of RNA transcription .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. Primarily, it leads to the halt of the cell cycle , preventing cells from dividing and proliferating . Additionally, it impacts the RNA transcription pathway , as CDKs are also involved in the regulation of gene expression .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and potentially the induction of cell death or apoptosis . By inhibiting CDKs, the compound can halt the cell cycle, preventing the division and growth of cells. This could be particularly beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH level of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances or drugs could potentially lead to interactions , altering the compound’s effectiveness or causing side effects. It’s also important to note that the compound should be handled with care, avoiding dust formation and contact with skin and eyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-22-9-11-23(12-10-22)17(26)7-8-24-14-20-18-16(19(24)27)13-21-25(18)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJBWRJDVYJNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

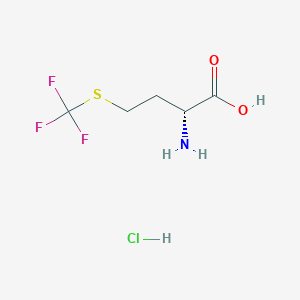
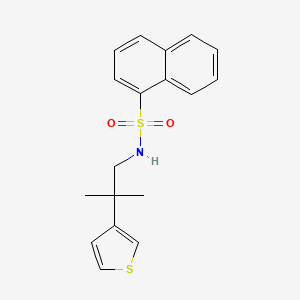
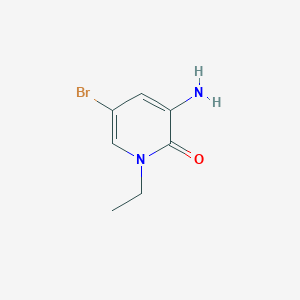
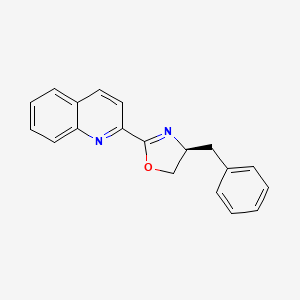
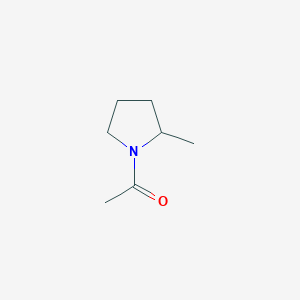
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2505985.png)
![1-methyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2505990.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2505991.png)
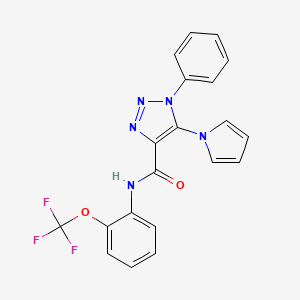

![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2505997.png)
